molecular formula C16H38NO2P B144998 Tetrabutylammonium hypophosphite CAS No. 132219-13-7

Tetrabutylammonium hypophosphite

Cat. No.: B144998
CAS No.: 132219-13-7
M. Wt: 307.45 g/mol
InChI Key: BRPNQNJKQPYBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrabutylammonium hypophosphite is a chemical reagent for research applications and is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses . This compound is of significant interest in environmental and geochemical research. It can be utilized to study the role of reduced phosphorus oxyanions, like hypophosphite, in natural systems. Recent microbiological studies indicate that certain organisms can utilize hypophosphite as a nutrient source, and it may be involved in anaerobic metabolic processes where it is oxidized to orthophosphate . The tetrabutylammonium cation is often employed in analytical chemistry and material science. It can serve as a phase-transfer catalyst or as an electrolyte component in electrochemical applications . Researchers can leverage this compound to explore reaction mechanisms or develop new analytical methods, such as ion chromatography for detecting trace levels of hypophosphite in complex matrices like geothermal waters . As an RUO product, it is imperative that this compound is not used for clinical diagnostic procedures or any medical purpose .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

132219-13-7

Molecular Formula

C16H38NO2P

Molecular Weight

307.45 g/mol

IUPAC Name

hydroxyphosphinite;tetrabutylazanium

InChI

InChI=1S/C16H36N.H2O2P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;1,3H/q+1;-1

InChI Key

BRPNQNJKQPYBFD-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.OP[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.OP[O-]

Pictograms

Irritant

Origin of Product

United States

Historical Context of Quaternary Ammonium Hypophosphites in Chemical Science

Quaternary ammonium (B1175870) compounds (QACs), characterized by a central, positively charged nitrogen atom bonded to four organic groups, have been a cornerstone of chemical research and industrial applications for many decades. nih.govwikipedia.org Their utility spans a wide range of functions, including as antimicrobials, surfactants, preservatives, and phase-transfer catalysts. nih.govwikipedia.org The permanent positive charge of the quaternary ammonium cation, independent of pH, is a key feature that dictates its chemical behavior and applications. wikipedia.org

The hypophosphite anion ([H₂PO₂]⁻), derived from hypophosphorous acid, has been recognized for its reducing properties. The combination of a quaternary ammonium cation with a hypophosphite anion gives rise to quaternary ammonium hypophosphites. While the broader class of QACs has a long history, the specific exploration of their hypophosphite salts is a more recent development, driven by the quest for novel reagents with unique reactivity and solubility profiles. The synthesis of quaternary ammonium compounds is typically achieved through the alkylation of tertiary amines. wikipedia.org

Scope and Significance of Tetrabutylammonium Hypophosphite in Contemporary Chemical Research

Tetrabutylammonium (B224687) hypophosphite, with the chemical formula [(C₄H₉)₄N]⁺[H₂PO₂]⁻, has emerged as a significant compound in modern chemical research due to its unique combination of a bulky, lipophilic cation and a reactive anion. This structure imparts solubility in a wide range of organic solvents, a critical property for its application in various reaction media.

The significance of tetrabutylammonium hypophosphite lies in its role as a versatile reagent. The tetrabutylammonium cation often acts as a phase-transfer catalyst, facilitating reactions between reactants in different phases. wikipedia.org The hypophosphite anion, on the other hand, serves as a source of hydride or a precursor for other phosphorus-containing species. The study of the kinetics and mechanism of oxidation of hypophosphite by tetrabutylammonium tribromide has provided insights into the electron transfer processes involving this anion. researchgate.net

Overview of Key Academic Research Areas in Tetrabutylammonium Hypophosphite Chemistry

Established Synthetic Pathways for Tetrabutylammonium Hypophosphite (e.g., neutralization reactions)

The most common and established method for synthesizing this compound is through a neutralization reaction. This pathway involves the reaction of a tetrabutylammonium base with hypophosphorous acid.

A primary precursor for this synthesis is tetrabutylammonium hydroxide (B78521) (TBAH). The reaction proceeds as a straightforward acid-base neutralization, yielding this compound and water as the sole byproduct. The general reaction is as follows:

(C₄H₉)₄NOH + H₃PO₂ → (C₄H₉)₄N⁺H₂PO₂⁻ + H₂O

The synthesis of the tetrabutylammonium hydroxide precursor can be achieved through several routes. One common laboratory-scale method involves the reaction of a tetrabutylammonium halide, such as tetrabutylammonium bromide (TBAB), with a silver oxide. The insoluble silver halide formed is then removed by filtration. google.com Another approach is the use of ion-exchange resins, where the halide anion of a tetrabutylammonium salt is exchanged for a hydroxide ion. researchgate.net For instance, an aqueous solution of tetrabutylammonium bromide can be passed through a column containing a strong basic anion exchange resin in the hydroxide form. researchgate.net

Alternatively, tetrabutylammonium hydroxide can be prepared by the reaction of tetrabutylammonium bromide with potassium hydroxide in a methanolic solution. nih.gov The resulting potassium bromide precipitates and can be removed by filtration.

Once the tetrabutylammonium hydroxide solution is obtained, it is carefully neutralized with an aqueous solution of hypophosphorous acid. The endpoint of the neutralization is typically monitored by a pH meter to ensure a stoichiometric reaction and prevent the presence of excess acid or base in the final product. Subsequent removal of the solvent, usually water and any alcohol from the precursor synthesis, under reduced pressure yields the this compound salt.

Another established pathway for the formation of hypophosphite salts, including this compound, involves the reaction of elemental white phosphorus (P₄) with a hydroxide salt in the presence of a catalyst. google.com This method can produce hypophosphite and phosphite (B83602) salts, with the molar ratio of the products being influenced by the reaction conditions. google.com

Development of Novel Synthetic Approaches and Derivatizations of this compound

While neutralization remains the principal synthetic route, research into novel synthetic methodologies for ionic liquids is an ongoing field. For this compound, novel approaches could focus on direct, one-pot syntheses that avoid the pre-formation of tetrabutylammonium hydroxide, potentially increasing efficiency and reducing waste.

Derivatization of the hypophosphite anion in this compound opens avenues for creating new functionalized ionic liquids or reagents. The hypophosphite anion is a source of a P-H bond, which can participate in various reactions. For instance, radical-initiated additions of hypophosphite to alkenes and alkynes are known to form H-phosphinates and 1,1-bis-H-phosphinates, respectively. These reactions, often initiated by radical initiators, could be applied to this compound to synthesize novel organophosphorus compounds.

Furthermore, the hypophosphite anion can be a precursor for the synthesis of other phosphorus-containing compounds. Oxidation of this compound would yield the corresponding phosphite salt, while further oxidation would lead to the phosphate (B84403). These transformations could be achieved using various oxidizing agents, offering a route to a range of tetrabutylammonium salts with different phosphorus-based anions.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the purity of the starting materials, the solvent, the reaction temperature, and the method of purification.

For the neutralization reaction, the use of high-purity tetrabutylammonium hydroxide and hypophosphorous acid is essential to minimize impurities in the final product. The choice of solvent can also influence the reaction and purification. While water is a common solvent for the neutralization itself, its complete removal is necessary to obtain the anhydrous ionic liquid. The use of a solvent in which the product is soluble but from which it can be easily isolated, for instance by precipitation with a non-polar co-solvent, could be explored to enhance purity.

The temperature during the neutralization should be controlled to prevent any potential degradation of the reactants or products. Following the reaction, the removal of water and any other volatile impurities is typically achieved by heating under vacuum. The temperature and duration of this drying step must be carefully controlled to avoid thermal decomposition of the ionic liquid.

The purity of the final product can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual starting materials or byproducts, and Karl Fischer titration to determine the water content.

A representative set of reaction conditions for the synthesis of tetrabutylammonium hydroxide, a key precursor, via ion exchange is presented in the table below, based on reported laboratory-scale preparations. researchgate.net

ParameterOptimized Value
Concentration of Tetrabutylammonium BromideNot specified, but aqueous solution is used
Type of Ion Exchange ResinGel type strong basic anion exchange resin (OH⁻ form)
Temperature15 °C
Concentration of Regeneration Liquid (NaOH)5.0%
Ratio of Height to Diameter of Exchange Column15
Degree of Exchange> 86.0%
Final Concentration of Tetrabutylammonium Hydroxide> 10.0%

This table illustrates the optimization of conditions for the synthesis of the precursor, tetrabutylammonium hydroxide, via an ion-exchange method. These conditions would subsequently impact the purity of the final this compound product.

Considerations for Large-Scale Preparation of this compound in Academic Settings

Scaling up the synthesis of this compound from the laboratory bench to a larger academic scale (e.g., for use in multiple projects or as a stock reagent) requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Choice of Synthetic Route: For larger quantities, the ion-exchange method for preparing the tetrabutylammonium hydroxide precursor can be advantageous due to the potential for regenerating and reusing the resin, which can be more economical than the silver oxide method. researchgate.net The direct reaction of tetrabutylammonium bromide with potassium hydroxide in methanol (B129727) is also a viable option for scale-up, as it avoids the use of expensive silver salts and the filtration of fine precipitates can be managed with appropriate equipment. nih.gov

Reaction and Purification Equipment: Larger reaction vessels with efficient stirring are necessary to ensure homogeneity during the neutralization reaction. The removal of solvent from larger volumes of product requires a rotary evaporator with a sufficiently large flask and a robust vacuum system. For drying, a vacuum oven may be more practical than a rotary evaporator for larger batches.

Heat Management: The neutralization reaction is exothermic, and on a larger scale, the heat generated can be significant. The reaction vessel should be equipped with a means of cooling, such as an ice bath or a cooling jacket, to maintain the desired reaction temperature and prevent runaway reactions or product degradation.

Purification and Quality Control: Ensuring the purity of the scaled-up product is critical. The removal of byproducts, such as potassium bromide from the methanolic route, requires efficient filtration. The final product should be rigorously analyzed to confirm its identity and purity, for instance, by NMR spectroscopy and to determine the water content, which can significantly affect its properties as an ionic liquid.

Safety Considerations: All steps of the synthesis should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is essential. When working with larger quantities of reagents, the potential hazards are magnified, and a thorough risk assessment should be conducted before commencing the synthesis. The handling of corrosive materials like tetrabutylammonium hydroxide and the management of potentially flammable solvents must be done with extreme care.

Kinetic Studies of this compound in Oxidation and Reduction Reactions

The dual role of this compound as both a reducing agent and a participant in oxidation processes has been elucidated through detailed kinetic analyses. These studies provide insights into the fundamental steps governing its reactivity.

The oxidation of the hypophosphite anion (H₂PO₂⁻), often in the form of its acid or a salt, has been investigated using various oxidizing agents. When paired with the tetrabutylammonium (TBA⁺) cation, the kinetics and mechanism of oxidation reveal important details about the reaction intermediates and transition states.

In a study involving the oxidation of hypophosphite by tetrabutylammonium tribromide (TBATB) in a 50% (v/v) acetic acid solution, the reaction was found to follow second-order kinetics, being first order with respect to both the hypophosphite and the tribromide ion. researchgate.net A key finding was the absence of free radical formation, suggesting a direct two-electron transfer process. The rate of the reaction was observed to decrease with an increase in the acetic acid content, indicating that the undissociated hypophosphorous acid (H₃PO₂) is the more reactive species. researchgate.net The reaction's activation parameters were determined, revealing a significant decrease in entropy, which points to an ordered transition state between the reactants. researchgate.net

Further research on the oxidation of lower oxyacids of phosphorus, including phosphinic acid (a form of hypophosphorous acid), by TBATB in aqueous acetic acid also demonstrated a 1:1 stoichiometry and first-order dependence on both reactants. The absence of induced polymerization of acrylonitrile (B1666552) confirmed that the reaction does not proceed via a free radical mechanism. The active oxidizing species was identified as the tribromide ion (Br₃⁻). A substantial primary kinetic isotope effect was observed when using deuteriated phosphinic acid, indicating that the cleavage of the P-H bond is the rate-determining step. The reaction rate was also found to increase with the polarity of the solvent. These findings support a mechanism involving the transfer of a hydride ion in the rate-determining step from the pentacoordinated tautomer of the phosphorus oxyacid.

The tetrabutylammonium cation, while often considered a spectator ion, can influence the reaction environment. In other electrochemical systems, such as the CO₂ reduction reaction, the size of the tetraalkylammonium cation has been shown to affect the stability of intermediates and the composition of the electrochemical double layer. acs.org For instance, larger cations like TBA⁺ can displace interfacial water more effectively, which can alter the solvation and stability of reactive species. acs.org While not directly studying hypophosphite oxidation, this highlights the potential for the TBA⁺ cation to modulate the local environment and thus influence reaction kinetics and pathways. In the context of Na-O₂ batteries, the TBA⁺ cation has been shown to stabilize superoxide (B77818) radicals, albeit with some steric hindrance from its alkyl groups. researchgate.net

Table 1: Kinetic Data for the Oxidation of Hypophosphite by Tetrabutylammonium Tribromide

ParameterValueConditionsReference
Overall Reaction Order250% (v/v) acetic acid researchgate.net
Order in [Hypophosphite]150% (v/v) acetic acid researchgate.net
Order in [TBATB]150% (v/v) acetic acid researchgate.net
Rate-Determining StepP-H bond cleavageAqueous acetic acid
Proposed MechanismHydride ion transferAqueous acetic acid

This compound can function as a potent reducing agent, primarily by acting as a hydrogen donor. This capability is central to its application in various chemical transformations.

Sodium hypophosphite (NaH₂PO₂), a closely related compound, has been recognized as a bulk, environmentally friendly reducing agent for processes like reductive amination. nih.gov This suggests that the hypophosphite anion is the key active species responsible for the reducing properties. The mechanism of reduction often involves the transfer of a hydride ion from the P-H bond to an unsaturated substrate.

In the context of radical reactions, hypophosphite can add to alkenes and alkynes, a process that ultimately involves the addition of a hydrogen atom and a phosphinyl group across the double or triple bond. rsc.orgnih.gov While these are radical processes, they underscore the role of the P-H bond as a source of hydrogen.

Kinetic studies on the oxidation of diols by tetrabutylammonium tribromide (TBATB) provide further insight into hydride transfer mechanisms. ias.ac.in For non-vicinal diols, the reaction proceeds via a hydride-transfer mechanism, similar to the oxidation of monohydric alcohols. ias.ac.in This supports the general propensity of compounds with activated C-H or, in the case of hypophosphite, P-H bonds to act as hydride donors in the presence of suitable oxidizing agents.

The tetrabutylammonium cation can create a hydrophobic microenvironment, which can influence the course of a reaction by, for example, suppressing the competing hydrogen evolution reaction in electrochemical systems. acs.org This effect could potentially enhance the efficiency of reductions where hypophosphite is the intended hydrogen donor by minimizing side reactions.

Table 2: Reduction Reactions Involving Hypophosphite as a Hydrogen Donor

Reaction TypeSubstrateKey Mechanistic FeatureReference
Reductive AminationCarbonyls, AminesHydride transfer from hypophosphite nih.gov
Addition to Alkenes/AlkynesAlkenes, AlkynesRadical addition followed by H-atom abstraction rsc.orgnih.gov
Oxidation of AlcoholsDiolsHydride transfer from the alcohol ias.ac.in

Radical-Mediated Reaction Mechanisms Involving this compound

This compound is also a key participant in various radical-mediated reactions, where it can act as a precursor to phosphorus-centered radicals.

The initiation of radical reactions involving hypophosphite often requires a radical initiator. For instance, the addition of hypophosphite to alkenes can be initiated by radical initiators under non-acidic aqueous conditions. rsc.org Similarly, the radical addition of sodium hypophosphite to terminal alkynes is initiated by triethylborane (B153662) (Et₃B) and air at room temperature. nih.gov

Once a radical is generated from the initiator, a key propagation step is the abstraction of a hydrogen atom from the P-H bond of the hypophosphite anion by the initial radical. This generates a phosphorus-centered radical (H(O)PO•⁻), which can then add to an unsaturated substrate like an alkene or alkyne. rsc.orgnih.gov This addition creates a new carbon-centered radical, which can then abstract a hydrogen atom from another molecule of hypophosphite, propagating the radical chain. libretexts.org

In some cases, the reaction can be initiated by a single-electron transfer (SET) process. For example, in certain copper-catalyzed reactions, an SET between a phosphine (B1218219) oxide and a Cu(II) species can initiate the formation of a phosphorus-centered radical. oaepublish.com While this specific example does not use hypophosphite, it illustrates a common pathway for generating phosphorus radicals.

The tetrabutylammonium (TBA⁺) cation can exert a significant influence on the course of radical reactions. Its bulky and non-coordinating nature can affect the solubility of reactants and the stability of charged intermediates.

In electrochemical systems, TBA⁺ cations have been shown to stabilize adsorbed intermediates like CO, influencing the selectivity of the reaction. acs.org This stabilization is attributed to the interaction of the cation with the adsorbed species. A similar effect could be at play in radical reactions involving charged intermediates, where the TBA⁺ cation could stabilize a radical anion, for instance.

The TBA⁺ cation can also create a hydrophobic environment at interfaces. acs.org This can be particularly important in biphasic or emulsion systems, where it can facilitate the transport of reactants or intermediates between phases. In the context of polyoxometalate chemistry, the TBA⁺ cation provides structural stability to the polyoxoanion during oxidation reactions, allowing it to retain its structure for longer reaction times. mdpi.com This stabilizing effect could be relevant for any large, charged radical intermediates that might be formed in the presence of TBA⁺.

Furthermore, the choice of the counterion can influence the reaction pathway. For example, in Na-O₂ batteries, the presence of bulky cations like TBA⁺ can facilitate a solution-mediated pathway for the formation of sodium superoxide, in part by stabilizing the superoxide radical. researchgate.net This demonstrates that the cation can play an active role in directing the mechanism of a radical-based process.

Applications of Tetrabutylammonium Hypophosphite in Organic Synthesis

Tetrabutylammonium (B224687) Hypophosphite as a Reducing Agent in Advanced Organic Transformations

Tetrabutylammonium hypophosphite and its analogs have demonstrated significant potential as reducing agents in various organic reactions. The bulky tetrabutylammonium cation enhances the solubility of the hypophosphite anion in organic media, facilitating reactions that are otherwise challenging with inorganic hypophosphite salts.

Reductive Dehalogenation Reactions

While direct studies specifically employing this compound for reductive dehalogenation are not extensively documented in the reviewed literature, the reactivity of other quaternary ammonium (B1175870) hypophosphites suggests its potential in this area. For instance, related compounds have been shown to be effective in the reduction of organohalides. The general mechanism for hypophosphite-mediated dehalogenation involves a radical chain process where the phosphinoyl radical (H₂PO₂) abstracts a halogen atom from the organic substrate. The resulting organic radical then abstracts a hydrogen atom from the hypophosphite, regenerating the phosphinoyl radical and propagating the chain. Given the established role of hypophosphite salts in such transformations, this compound is a promising candidate for these reactions, particularly in non-polar environments.

Selective Reduction Protocols in Complex Organic Molecules

The application of this compound for the selective reduction of functional groups within complex organic molecules is an area of growing interest. While specific protocols are still under development, the use of a related compound, tributyl methyl ammonium hypophosphite, in the deoxygenation of alcohols points towards the potential for high selectivity. researchgate.net This process, which converts alcohols to the corresponding alkanes via their S-methyl dithiocarbonate or cyclic thionocarbonate derivatives, showcases the mild and selective nature of these reagents. The reaction proceeds under solvent-free conditions, further highlighting its green chemistry credentials. researchgate.net The ability to selectively deoxygenate alcohols in the presence of other functional groups is a valuable tool in the synthesis of complex natural products and other intricate organic molecules.

Role of this compound in Carbon-Carbon Bond Formation

This compound has proven to be a valuable reagent in the formation of carbon-carbon bonds, primarily through radical-mediated pathways. Its ability to act as a hydrogen atom donor facilitates a range of cyclization and addition reactions.

Radical Cyclization Reactions Facilitated by this compound

A significant application of quaternary ammonium hypophosphites is in mediating intramolecular carbon-carbon bond formation. A study utilizing tributyl methyl ammonium hypophosphite has demonstrated its effectiveness in the radical-mediated cyclization of haloacetals. researchgate.net This reaction, initiated by either triethylborane (B153662) or t-butyl peroxide, proceeds efficiently under solvent-free conditions, offering an environmentally benign approach to the synthesis of cyclic ethers. researchgate.net

The general strategy involves the generation of a carbon-centered radical from a halogenated precursor through the action of the hypophosphite. This radical then undergoes an intramolecular cyclization onto a tethered unsaturated system, such as an alkene or alkyne, to form a new carbon-carbon bond and a cyclic product. The resulting cyclized radical is then quenched by abstracting a hydrogen atom from the hypophosphite, propagating the radical chain.

Table 1: Examples of Radical Cyclization using a Quaternary Ammonium Hypophosphite researchgate.net

Starting Material (Haloacetal)ProductYield (%)
2-(3-bromopropoxy)tetrahydro-2H-pyran2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]oxepine75
2-(4-bromobutoxy)tetrahydro-2H-pyran2,3,4,5,7,8,9,10-octahydrooxepino[2,3-b]oxepine72

These examples underscore the utility of bulky ammonium hypophosphites in constructing bicyclic and other complex ring systems through radical cyclization pathways.

Radical Addition Reactions to Unsaturated Substrates

The addition of radicals to unsaturated substrates is a cornerstone of carbon-carbon bond formation, and hypophosphite salts have been shown to be effective mediators of this process. While much of the foundational work has been conducted with sodium hypophosphite, the principles are directly applicable to this compound, with the latter offering advantages in terms of solubility. These reactions typically involve the addition of a phosphinoyl radical to an alkene or alkyne, followed by the abstraction of a hydrogen atom to yield the final product.

Research on hypophosphite addition to alkenes has shown that the reaction can proceed under solvent-free or aqueous conditions, highlighting its versatility. rsc.org The use of radical initiators facilitates the addition to a variety of α,β-unsaturated carboxylates. rsc.org The choice of the cation, such as tetrabutylammonium, can influence the reaction environment and substrate scope.

Utilization of this compound in Multicomponent Reactions and Complex Molecule Synthesis

The application of this compound in multicomponent reactions (MCRs) and the total synthesis of complex molecules is a promising yet underexplored area. MCRs, which involve the combination of three or more reactants in a single synthetic operation to form a complex product, could benefit from the unique reactivity of this reagent. Its role as a reducing agent or a radical initiator could be harnessed to trigger cascade reactions within a multicomponent setup.

While specific examples of this compound in MCRs are not prevalent in the current literature, the broader field of radical-mediated MCRs is well-established. The ability of hypophosphites to generate radicals under mild conditions makes them attractive for inclusion in such complex transformations. Future research will likely focus on integrating this compound into novel MCRs for the efficient construction of diverse and complex molecular scaffolds.

Emerging Applications of this compound in Pharmaceutical and Agrochemical Synthesis Methodologies

This compound [(CH₃CH₂CH₂CH₂)₄N]⁺[H₂PO₂]⁻ is gaining recognition as a versatile and effective reagent in modern organic synthesis. Its unique properties, including its solubility in organic solvents and its role as a potent source of hydrogen radicals and a P-H group, have led to its exploration in various synthetic transformations. This section delves into the emerging applications of this compound in the synthesis of complex molecules within the pharmaceutical and agrochemical industries, highlighting its potential to streamline synthetic routes and provide access to novel chemical entities.

A significant area of application for hypophosphite salts, and by extension this compound, is in radical-mediated deoxygenation reactions. This type of transformation is crucial in the synthesis of many biologically active compounds. A noteworthy example is the synthesis of a derivative of the macrolide antibiotic erythromycin (B1671065) B. In a key synthetic step, a phase-transfer system employing sodium hypophosphite in conjunction with a tetrabutylammonium salt is utilized to efficiently deoxygenate the C4'' position of the erythromycin scaffold. This reaction proceeds via a radical mechanism, where the hypophosphite anion serves as the hydrogen atom donor. The use of a tetrabutylammonium salt facilitates the transfer of the hypophosphite anion into the organic phase, enabling the reaction to proceed smoothly and with high yield. This methodology represents a milder and more environmentally benign alternative to traditional deoxygenation methods that often rely on toxic tin hydrides.

The successful application in the synthesis of an erythromycin derivative underscores the potential of this compound in the late-stage functionalization of complex natural products and pharmaceutical intermediates. The ability to selectively remove hydroxyl groups under mild conditions is a powerful tool for medicinal chemists seeking to modify the structure and activity of lead compounds.

While direct, large-scale applications of this compound in the agrochemical industry are less documented in publicly available research, its chemical reactivity suggests significant potential in this sector. The synthesis of many herbicides, fungicides, and insecticides involves the formation of carbon-phosphorus (C-P) bonds. For instance, phosphonate (B1237965) and phosphinate-based herbicides are a major class of agrochemicals. The hypophosphite moiety of this compound can, in principle, serve as a precursor for the introduction of phosphinate groups into organic molecules.

Research into the synthesis of phosphonates and phosphoramidates, which are structurally related to many agrochemicals, has demonstrated the utility of other tetrabutylammonium salts as catalysts. For example, tetrabutylammonium bromide has been used to catalyze the reaction of pentaerythritol (B129877) with phosphorus trichloride (B1173362) in the synthesis of cyclic phosphites, which are precursors to various organophosphorus compounds. Furthermore, tetrabutylammonium salts have been employed as phase-transfer catalysts in the synthesis of phosphoramidates from dialkyl H-phosphonates and amines. These examples, while not directly involving this compound, highlight the enabling role of the tetrabutylammonium cation in facilitating reactions relevant to agrochemical synthesis.

Given the established reactivity of hypophosphite in radical reactions and as a P-H source, its application in the synthesis of phosphinate-containing agrochemicals is a logical and promising area for future research. The development of novel synthetic methods utilizing this compound could lead to more efficient and sustainable production processes for existing agrochemicals and pave the way for the discovery of new, patentable active ingredients.

Table 1: Application of Hypophosphite Salt in Pharmaceutical Synthesis

Reaction Type Starting Material Product Key Findings
Radical DeoxygenationErythromycin B derivative4''-Deoxyerythromycin B derivativeEfficient deoxygenation under mild conditions using a hypophosphite salt and a tetrabutylammonium phase-transfer catalyst, avoiding toxic tin reagents.

Table 2: Potential and Related Applications in Agrochemical Synthesis

Reaction Type Potential Agrochemical Class Related Research Findings
C-P Bond FormationPhosphinate HerbicidesTetrabutylammonium salts catalyze the formation of related organophosphorus compounds, suggesting potential for direct phosphinylation reactions with this compound.
Phosphoramidate SynthesisVarious (Herbicides, Insecticides)Tetrabutylammonium salts act as effective phase-transfer catalysts in the synthesis of phosphoramidates, a structural motif found in some agrochemicals.

Applications of Tetrabutylammonium Hypophosphite in Polymer Chemistry

Tetrabutylammonium (B224687) Hypophosphite in Controlled Radical Polymerization (CRP) Systems

No research data was found that specifically investigates the use of tetrabutylammonium hypophosphite in RAFT polymerization.

There is no available literature detailing the function or effectiveness of this compound as a chain transfer agent for controlling polymer molecular weight.

End-Group Transformation and Functionalization of Polymers Using this compound

No studies have been identified that report the use of this compound for the end-group transformation or functionalization of polymers.

Development of Advanced Polymeric Materials with Modified Properties via this compound Mediation

There is no evidence in the current scientific literature of the development of advanced polymeric materials where properties are specifically modified through the use of this compound.

Investigation of Polymerization Kinetics and Mechanisms Mediated by this compound

No published research has been found that investigates the kinetics and mechanisms of polymerization specifically mediated by this compound.

Catalytic Roles and Phase Transfer Phenomena of Tetrabutylammonium Hypophosphite

Tetrabutylammonium (B224687) Hypophosphite as a Phase-Transfer Catalyst in Biphasic Chemical Systems

Tetrabutylammonium hypophosphite functions as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The fundamental principle of phase-transfer catalysis lies in the ability of the catalyst to transport a reactant from one phase to another where the reaction can proceed.

The efficacy of tetrabutylammonium salts as PTCs is well-documented. researchgate.netnih.gov The tetrabutylammonium cation, with its four butyl chains, is lipophilic and can readily move into the organic phase. Concurrently, the positively charged nitrogen atom can pair with an anion, in this case, the hypophosphite ion (H₂PO₂⁻), and transport it from the aqueous phase into the organic phase. This transport overcomes the mutual insolubility of the reactants, thereby accelerating the reaction rate. researchgate.net

In a typical biphasic system, an inorganic nucleophile, such as a salt containing the hypophosphite anion, is dissolved in the aqueous phase, while the organic substrate is in the organic phase. The tetrabutylammonium cation exchanges its original anion for the hypophosphite anion at the aqueous-organic interface. The newly formed ion pair, this compound, being soluble in the organic phase, transports the hypophosphite anion to the substrate, where the reaction occurs. The tetrabutylammonium cation then returns to the aqueous phase to repeat the cycle.

A patent describes a process for producing hypophosphite salts, including this compound, by reacting white phosphorus (P₄) with a hydroxide (B78521) salt in the presence of a quaternary ammonium (B1175870) salt as a catalyst. google.com This indicates the stability and accessibility of the compound for use in such catalytic applications.

The table below illustrates the general principle of phase-transfer catalysis with tetrabutylammonium salts.

Catalyst ComponentRole in Phase-Transfer Catalysis
Tetrabutylammonium Cation ((C₄H₉)₄N⁺) Lipophilic cation that facilitates the transfer of the anion from the aqueous to the organic phase.
Hypophosphite Anion (H₂PO₂⁻) The reactive species that is transported into the organic phase to react with the substrate.
Biphasic System Comprises an aqueous phase (containing the hypophosphite salt) and an organic phase (containing the substrate).

Synergistic Catalysis Involving this compound with Transition Metal Complexes and Other Reagents

This compound can participate in synergistic catalytic systems, where its combination with other catalysts, such as transition metal complexes, leads to enhanced reactivity or selectivity. The hypophosphite anion is a known reducing agent, and this property can be harnessed in concert with the catalytic activity of transition metals.

In such systems, the this compound can serve a dual role. Firstly, as a phase-transfer catalyst, it transports the hypophosphite anion into the organic phase where the transition metal complex and the substrate are located. Secondly, the hypophosphite anion can act as a reductant for the transition metal catalyst, either to generate the active catalytic species or to regenerate it during the catalytic cycle.

For instance, in reactions catalyzed by transition metals, the active form of the catalyst might be in a lower oxidation state. The hypophosphite anion can reduce the transition metal precursor to this active state. Furthermore, during the reaction, the transition metal may be oxidized. The continuous presence of the hypophosphite anion, facilitated by the tetrabutylammonium cation, can ensure the regeneration of the active catalytic species, thus maintaining the catalytic cycle.

Research on the reductive phosphatization for the synthesis of transition metal phosphates highlights the reducing power of hypophosphite melts, which can reduce Ti⁴⁺ to Ti³⁺. nih.gov This demonstrates the potential of the hypophosphite anion to act as a reductant for transition metals in catalytic processes.

The following table outlines the potential synergistic roles in a hypothetical reaction.

ComponentPotential Role in Synergistic Catalysis
This compound Phase-transfer agent for the hypophosphite anion; reductant source.
Transition Metal Complex Primary catalyst for the organic transformation.
Substrate The organic molecule undergoing transformation.
Solvent System Biphasic (aqueous/organic) to dissolve all components.

Influence of the Tetrabutylammonium Cation on Reaction Selectivity and Efficiency

The structure of the tetrabutylammonium cation plays a significant role in determining the efficiency and selectivity of the reactions it catalyzes. The four butyl groups provide a high degree of lipophilicity, which is crucial for its function as a phase-transfer catalyst. This lipophilicity ensures a high concentration of the catalyst-anion ion pair in the organic phase, leading to a faster reaction rate.

Elucidation of Catalytic Mechanisms and Interfacial Phenomena in this compound-Mediated Reactions

The catalytic mechanism of reactions mediated by this compound involves several steps occurring at the interface between the aqueous and organic phases and within the organic phase itself.

Anion Exchange at the Interface : The process begins at the liquid-liquid interface where the tetrabutylammonium cation exchanges its initial counter-ion for a hypophosphite anion from the aqueous phase.

Transfer to the Organic Phase : The newly formed this compound ion pair, due to its lipophilic nature, diffuses from the interface into the bulk of the organic phase.

Reaction in the Organic Phase : In the organic phase, the hypophosphite anion, being weakly solvated, acts as a potent nucleophile or reducing agent and reacts with the organic substrate.

Regeneration of the Catalyst : After the reaction, the tetrabutylammonium cation, now paired with the leaving group from the substrate, diffuses back to the interface to exchange it for another hypophosphite anion, thus completing the catalytic cycle.

A study on the oxidation of hypophosphite by tetrabutylammonium tribromide provides insight into the reactivity of the hypophosphite anion when paired with the tetrabutylammonium cation. The reaction was found to be second order, indicating a direct interaction between the two reactants. researchgate.net The study also suggested that the undissociated hypophosphorous acid is the active reductant species. researchgate.net

In reactions involving synergistic catalysis with transition metals, the mechanism would be more complex, involving steps where the hypophosphite reduces the metal center. Drawing a parallel from tetrabutylammonium iodide-catalyzed reactions, it is plausible that an intermediate species, such as a quaternary ammonium hypophosphite complex, could be formed in situ, which then facilitates the desired transformation. beilstein-archives.org

The interfacial phenomena are critical, as the efficiency of the anion exchange and the transport of the ion pair across the phase boundary are key rate-determining factors. The nature of the interface can be influenced by the concentrations of the salt and the organic substrate, as well as by temperature and agitation.

Advanced Spectroscopic and Computational Research on Tetrabutylammonium Hypophosphite Systems

Spectroscopic Characterization of Tetrabutylammonium (B224687) Hypophosphite Reaction Intermediates and Transition States (e.g., in situ spectroscopic methods)

The direct observation of short-lived reaction intermediates and transition states is a significant challenge in chemistry. In situ spectroscopic techniques, which monitor reactions as they occur without disturbing the system, are indispensable tools for this purpose. While specific in situ studies focused exclusively on tetrabutylammonium hypophosphite are not extensively documented in peer-reviewed literature, the application of these methods can be inferred from research on related hypophosphite chemistry and other complex reaction systems.

Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are powerful for identifying functional groups of transient species adsorbed on surfaces or present in solution. researchgate.netrsc.org For instance, in reactions where this compound is used as a reducing agent, such as in radical cyclizations, in situ spectroscopy could potentially detect the vibrational frequencies of key intermediates. acs.org This includes monitoring changes in P-H and P=O bond vibrations of the hypophosphite anion as it participates in the reaction. The transformation of phosphonate (B1237965) intermediates to phosphate (B84403) has been successfully tracked using ³¹P NMR spectroscopy, a technique that would be equally valuable for studying hypophosphite reactions. nih.gov

The table below outlines potential applications of various in situ spectroscopic methods for studying reactions involving this compound.

Spectroscopic MethodPotential Application for this compound SystemsInformation Gained
In situ Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring the progress of organic reactions where this compound is a reagent, such as polymer end-group removal. google.comIdentification of key functional group transformations in real-time; detection of transient intermediates containing P-H, P=O, or other phosphorus-oxygen bonds.
In situ ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Tracking the conversion of hypophosphite to phosphite (B83602) and subsequently to phosphate in solution-phase reactions.Quantitative analysis of phosphorus-containing species; identification of intermediate phosphorus compounds and their chemical environment. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy Detecting and characterizing paramagnetic species, such as phosphorus-centered radicals, which may form during radical-mediated reactions initiated by hypophosphite.Confirmation of radical pathways; structural information about the radical intermediates involved.
Modulation Excitation Spectroscopy (MES) Isolating the spectra of reactive species from inactive "spectator" species by periodically modulating a reaction parameter (e.g., reactant concentration).Enhanced detection of low-concentration, highly reactive intermediates that are invisible to conventional spectroscopic methods.

By applying these advanced spectroscopic techniques, researchers can bridge the gap between proposed reaction mechanisms and direct experimental evidence, leading to a more complete understanding of the role and behavior of this compound in chemical transformations.

Computational Chemistry Approaches to Understanding this compound Reactivity

Computational chemistry provides a theoretical lens to examine chemical phenomena at an atomic level, offering insights that are often inaccessible through experimental means alone. For this compound, computational studies are pivotal for understanding its reactivity, particularly the behavior of the active hypophosphite anion.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the energetics of reaction pathways and the structures of transition states. While DFT studies specifically modeling this compound are scarce, extensive research has been conducted on the reactivity of the hypophosphite anion (H₂PO₂⁻), especially in the context of its role as a reducing agent in electroless deposition processes on metal surfaces. nii.ac.jp

These studies have theoretically elucidated the elementary steps of hypophosphite oxidation on various metal catalysts like Ni, Pd, and Cu. researchgate.net The primary reaction pathways investigated include:

Adsorption: The initial binding of the hypophosphite anion to the active surface.

Dehydrogenation: The cleavage of a P-H bond, a critical step in the oxidation process.

Oxidation: The reaction of the dehydrogenated anion with a hydroxyl base or water molecule. researchgate.netwustl.edu

DFT calculations have shown that the energy barriers for these steps are highly dependent on the catalytic surface. For example, the dehydrogenation of hypophosphite on Ni(111) and Pd(111) surfaces has a small reaction barrier, whereas the barrier is significantly larger on a Cu(111) surface, explaining the different catalytic activities observed experimentally. researchgate.net Another DFT study, combined with electrochemical analysis, investigated two competing mechanisms for hypophosphite oxidation: a path initiated by dehydrogenation and another initiated by the addition of a hydroxide (B78521) ion. wustl.edu The calculations concluded that the pathway involving the primary addition of OH⁻ is energetically more favorable under both acidic and alkaline conditions. wustl.edu

The table below summarizes key findings from DFT studies on the hypophosphite anion, which provide a foundation for understanding the reactivity of this compound.

Study FocusKey Findings from DFT CalculationsReference
Hypophosphite Oxidation on Metal Surfaces Reaction proceeds via adsorption, dehydrogenation, and oxidation. The stability of adsorption follows the order Ni > Pd > Cu. The dehydrogenation step has a large reaction barrier on Cu, explaining its lower catalytic activity. researchgate.net
Mechanism of Hypophosphite Oxidation in Electroless Nickel Deposition Compared two pathways: dehydrogenation vs. OH⁻ addition. The pathway involving the addition of OH⁻ to the hypophosphite anion was found to be energetically favorable. wustl.edu
Role of Additives in Hypophosphite Oxidation Investigated the acceleration effect of thiourea (B124793) on hypophosphite oxidation on a Ni surface, finding that thiourea promotes the adsorption step. researchgate.netdntb.gov.ua

These computational insights into the fundamental reaction steps of the hypophosphite anion are directly applicable to the broader reactivity of this compound and demonstrate the power of DFT to dissect complex reaction mechanisms.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic behavior of chemical systems. MD simulations are ideal for studying the properties of this compound in the solution phase and at interfaces, which are critical to its practical applications.

Solvation Structure: Determining how solvent molecules arrange around the individual ions.

Ion Pairing: Quantifying the extent to which the cation and anion associate in solution and the nature of these ion pairs (e.g., contact vs. solvent-separated).

Transport Properties: Calculating properties like diffusion coefficients for each species, which relate to the solution's conductivity and viscosity.

Interfacial Behavior: Simulating the system at a liquid-solid or liquid-vapor interface to understand how the ions orient and interact, which is relevant for applications in catalysis and polymer science.

The table below outlines potential research questions that could be addressed using MD simulations.

Simulation SystemResearch QuestionPotential Insights
This compound in water How do the hydrophobic cation and hydrophilic anion structure the surrounding water molecules? What is the degree of ion pairing?Understanding of solubility, kosmotropic/chaotropic effects, and the effective ionic interactions in an aqueous environment.
This compound in an organic solvent How does the solvation structure and ion pairing change in a non-polar environment?Insights into reactivity for organic synthesis applications where the salt is used as a reagent. acs.org
Aqueous this compound at a polymer interface How do the ions adsorb and orient at the interface? How do they influence the interfacial solvent structure?Mechanistic understanding of its role in modifying polymer surfaces or removing end-groups from polymer chains in solution. google.com

MD simulations offer a dynamic, atomistic perspective that complements static quantum chemical calculations and experimental measurements, providing a holistic view of the this compound system in realistic environments.

Theoretical Studies on Electronic Structure and Bonding in the Hypophosphite Anion within Tetrabutylammonium Salts

Understanding the electronic structure and bonding of the hypophosphite anion (H₂PO₂⁻) is fundamental to explaining its chemical reactivity. Theoretical studies, primarily using DFT and other quantum chemical methods, have provided significant insights into these properties.

The hypophosphite anion possesses an irregular tetrahedral geometry with the phosphorus atom at the center. researchgate.net Its structure consists of two P-H bonds and two P-O bonds. A key feature revealed by theoretical calculations is the distribution of charge within the anion. The negative charge is not located on the phosphorus atom but is instead delocalized across the two more electronegative oxygen atoms. This charge distribution is crucial for its interaction with cations, solvent molecules, and catalytic surfaces.

Natural Bond Orbital (NBO) analysis, a computational technique used to study bonding and charge distribution, has been employed to further dissect the electronic interactions within the hypophosphite anion during reactions. wustl.edu These analyses provide a detailed picture of the orbital interactions that occur during processes like dehydrogenation and oxidation. For example, studies on metal surfaces show that the d-band of the metal plays a key role in the interaction with the P-H bond, facilitating its cleavage. researchgate.net

While these theoretical studies typically model the isolated hypophosphite anion or its interaction with metal atoms, the findings are largely transferable to the anion within a tetrabutylammonium salt. The large, sterically hindered, and non-polar tetrabutylammonium cation is expected to have a relatively weak and primarily electrostatic interaction with the hypophosphite anion, especially in solution. Therefore, the fundamental electronic structure of the anion itself dictates its intrinsic reactivity. Further theoretical work could specifically model the ion pair to investigate subtle influences of the cation on the anion's geometry and electronic properties in various solvent environments.

Environmental and Sustainable Chemistry Perspectives of Tetrabutylammonium Hypophosphite

Tetrabutylammonium (B224687) Hypophosphite in Green Chemistry Methodologies

Tetrabutylammonium hypophosphite embodies several key attributes of a green chemical reagent. Its utility is often associated with its constituent ions: the tetrabutylammonium cation, which acts as a phase-transfer catalyst (PTC), and the hypophosphite anion, which serves as a potent reducing agent.

Phase-transfer catalysis is an important green chemistry technique as it can enhance reaction rates, improve yields, and reduce the need for harsh solvents or conditions. mdpi.com Tetrabutylammonium salts, such as tetrabutylammonium bromide (TBAB), are recognized for being environmentally benign, non-volatile, non-flammable, and non-corrosive. mdpi.comwikipedia.org These properties are largely attributable to the stable tetrabutylammonium cation and are shared by this compound.

Substitution of Environmentally Hazardous Reagents in Organic and Polymer Synthesis (e.g., tin hydrides)

One of the most significant contributions of hypophosphite-based reagents to green chemistry is their role as a replacement for toxic and hazardous compounds, most notably organotin hydrides like tributyltin hydride. For decades, tributyltin hydride was a benchmark reagent for radical-based reductions and cyclizations due to the weak tin-hydrogen bond. nih.gov However, organotin compounds are plagued by high toxicity and persistence in the environment, making their use, especially on an industrial scale, highly problematic. nih.gov

This compound, in conjunction with a radical initiator, offers a much safer and more environmentally acceptable alternative for these transformations. The hypophosphite anion serves as the hydrogen atom donor in the radical chain process, effectively mimicking the function of tin hydrides without the associated toxicity and difficult-to-remove tin-containing byproducts. mdpi.comacs.org This substitution directly addresses the green chemistry principle of designing safer chemicals.

Below is a table comparing the characteristics of tributyltin hydride with those of this compound as a reducing system.

Table 1: Comparison of Tributyltin Hydride and this compound Systems

Feature Tributyltin Hydride This compound System
Toxicity High; neurotoxic and immunotoxic. Low; the hypophosphite anion is of low toxicity.
Byproducts Toxic organotin residues that are difficult to remove. Water-soluble phosphate (B84403) salts, which are easier to separate.
Environmental Impact Persistent organic pollutant. Byproducts are generally more environmentally benign.
Handling Air-sensitive, requires careful handling. Generally more stable and easier to handle.
Reaction Types Radical dehalogenations, deoxygenations, cyclizations. Can be used for the same types of radical reactions.

Utilization of this compound in Aqueous Media Reactions and Strategies for Reduced Solvent Use

The unique structure of this compound makes it highly suitable for reactions in aqueous media, a cornerstone of green chemistry aimed at reducing reliance on volatile organic compounds (VOCs). The tetrabutylammonium cation is amphiphilic, possessing both hydrophobic (the butyl chains) and hydrophilic (the charged nitrogen center) characteristics. This allows it to function as a phase-transfer catalyst (PTC). mdpi.com

In a two-phase system (e.g., an organic solvent and water), the tetrabutylammonium cation can transport the water-soluble hypophosphite anion into the organic phase where the substrate is dissolved. researchgate.net This interfacial catalysis enables reactions to occur efficiently without requiring a single solvent that can dissolve all reactants, thereby significantly reducing the total volume of organic solvent needed. nih.govacs.org

Research has shown that tetrabutylammonium salts can form a distinct, catalyst-rich third liquid phase or microemulsion at the oil-water interface. nih.govacs.org This microemulsion acts as a "microreactor" where the reactants are concentrated, leading to accelerated reaction rates. acs.org This phenomenon allows for efficient reactions even in heterogeneous mixtures, further promoting the use of water as a bulk solvent.

Key advantages of using this compound in aqueous or biphasic systems include:

Reduced VOCs: Replacing a significant portion of organic solvent with water.

Enhanced Reaction Rates: Concentration of reactants at the interface or in a microemulsion phase. acs.org

Simplified Workup: The water-soluble phosphate byproducts can often be easily separated from the organic product phase.

Solvent-Free Options: In some cases, molten tetrabutylammonium salts can serve as both the catalyst and the reaction medium (ionic liquid), completely eliminating the need for an additional solvent. mdpi.com

Recyclability and Waste Minimization Strategies in this compound-Mediated Processes

A key aspect of sustainable chemistry is the ability to recycle catalysts and minimize waste streams. While the hypophosphite anion is consumed during the reduction reaction, the tetrabutylammonium cation remains unchanged and is, in principle, recyclable. The primary challenge lies in its efficient separation from the reaction product and byproducts. stackexchange.comresearchgate.net

Several strategies have been developed for the removal and potential recovery of the tetrabutylammonium cation, which are applicable to processes involving this compound:

Ion-Exchange Resins: A highly effective method involves the use of an acidic ion-exchange resin. orgsyn.org The tetrabutylammonium cation is captured by the resin, which can then be filtered off. This technique is particularly valuable as it can avoid aqueous workups that may be problematic for water-soluble products, thus minimizing liquid waste. orgsyn.org

Precipitation/Extraction: The solubility of tetrabutylammonium salts can be manipulated by exchanging the anion. For instance, after a reaction, adding a salt like ammonium (B1175870) chloride can lead to the precipitation of tetrabutylammonium chloride, which is less soluble in certain organic solvents like diethyl ether, allowing for its removal. researchgate.net

Electrochemical Recycling: Advanced methods are being explored for the electrochemical recovery of catalysts from solutions containing tetrabutylammonium salts. nih.gov These methods use an applied potential to selectively adsorb the catalyst or the cation onto an electrode surface for later release and reuse.

Polymer Recycling: In applications such as the chemical recycling of polymers like PET, tetrabutylammonium salts used as phase-transfer catalysts can be recovered from the filtrate after the desired monomer is precipitated. researchgate.net

Future Directions and Emerging Research Avenues for Tetrabutylammonium Hypophosphite

Exploration of Enantioselective Transformations Mediated by Tetrabutylammonium (B224687) Hypophosphite

Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. While there is currently no direct research demonstrating the use of TBAPH in enantioselective transformations, the broader fields of chiral ionic liquids and phosphite-based chiral ligands offer promising directions for future exploration.

The development of chiral ionic liquids, where either the cation or the anion (or both) is chiral, has been shown to induce enantioselectivity in reactions. nih.gov It is conceivable that a chiral variant of the tetrabutylammonium cation could be paired with the hypophosphite anion to create a chiral ionic liquid capable of mediating enantioselective processes.

Furthermore, phosphite-containing ligands are well-established in enantioselective catalysis, particularly in rhodium-catalyzed hydrogenations. nih.gov Although TBAPH itself is achiral, the hypophosphite anion could potentially serve as a precursor for the in-situ generation of chiral phosphonite or phosphinite ligands through reactions with chiral alcohols or diols. This approach would represent an innovative strategy for generating chiral catalysts from a simple, achirable precursor.

Integration of Tetrabutylammonium Hypophosphite Chemistry into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical synthesis, offering advantages in terms of safety, efficiency, scalability, and process control. nih.gov The integration of ionic liquids into continuous flow processes is an active area of research, as it can lead to more sustainable and efficient chemical manufacturing. rsc.org

Given that many reactions involving ionic liquids or reactive intermediates are well-suited for flow chemistry, the exploration of TBAPH in such systems is a logical next step. For example, reactions that are highly exothermic or involve the generation of potentially hazardous intermediates can be managed more safely in the small, controlled environment of a flow reactor. nih.gov The phosphorylation of certain phenols has been successfully performed in a continuous flow reactor, demonstrating the feasibility of such transformations in a continuous setup. chemicalindustryjournal.co.uk

Automated synthesis platforms, which can rapidly screen reaction conditions and optimize processes, would be an ideal tool to investigate the full potential of TBAPH in various chemical transformations. The combination of TBAPH chemistry with flow reactors and automated optimization could accelerate the discovery of new reactions and synthetic routes.

Table 2: Examples of Chemical Processes in Continuous Flow

ProcessKey Advantage in FlowReference
Synthesis of quinolones via aryne intermediatesImproved safety and control over reactive intermediates nih.gov
Phosphorylation of 2,2′-Methylene-bis(4,6-di-tert-butyl) PhenolOvercoming clogging issues and increased yield chemicalindustryjournal.co.uk
Michael addition catalyzed by cinchona-derived amineStraightforward methodology for microreactor setup nih.gov

Advanced Materials Design and Functionalization utilizing this compound

The unique combination of a bulky organic cation and a reactive phosphorus-containing anion makes TBAPH an interesting building block for the design and functionalization of advanced materials. The hypophosphite anion can serve as a source of phosphorus for the creation of phosphonate-functionalized polymers and hybrid materials.

The synthesis of phosphonate-functional monomers and their subsequent polymerization can lead to materials with tailored properties, such as improved thermal resistance or amphiphilicity. researchgate.netacs.org These functional polymers have potential applications in areas ranging from dental composites to thermoplastic elastomers. researchgate.netacs.org TBAPH could offer a convenient, soluble source of hypophosphite for the synthesis of such monomers.

Furthermore, the sol-gel process can be used to create phosphonate-functional organic/inorganic hybrid nanoparticles from suitable precursors. acs.org The incorporation of phosphorus-containing moieties can impart desirable properties such as flame retardancy, metal chelation, or biocompatibility to the resulting materials. The use of TBAPH in these synthetic strategies could provide a versatile route to a wide range of functional materials.

Interdisciplinary Research Applications of this compound (excluding biological/clinical trials)

The potential applications of TBAPH extend beyond traditional organic synthesis and into various interdisciplinary research fields. The ability to introduce phosphorus-containing functional groups is of significant interest in materials science and polymer chemistry.

For instance, the synthesis of phosphopolypeptides, which are biomimetic analogs of phosphorylated proteins, has been achieved through the ring-opening polymerization of N-carboxyanhydride (NCA) monomers derived from phosphate (B84403) and phosphonate (B1237965) precursors. rsc.org These polymers are of interest for applications in biomineralization. While this research does not directly use TBAPH, it highlights the importance of phosphorus-containing building blocks in creating functional biomaterials.

Moreover, the development of polymers with acidic P-OH fragments, such as polyphosphodiesters, is an active area of research. mdpi.com These polymers can be synthesized through various polymerization techniques, including ring-opening polymerization of cyclic phosphorus-containing monomers. mdpi.com TBAPH could potentially be used as a reagent or precursor in the synthesis of such monomers or polymers, opening up new avenues for the creation of functional macromolecules with applications in diverse fields. The synthesis of polymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using phosphorus-based monomers is another area where TBAPH could find application as a phosphorus source. acs.org

Q & A

Q. What safety protocols are critical when handling tetrabutylammonium hypophosphite in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use NIOSH/EN 166-compliant safety goggles, EN 374-certified gloves, and flame-resistant lab coats to prevent skin/eye contact .
  • Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks (H335 hazard) .
  • Storage: Store in sealed, moisture-proof containers at ambient temperature, away from incompatible substances (e.g., strong oxidizers) .
  • Spill Management: Use inert absorbents (e.g., vermiculite) for dry spills; avoid water to prevent dissolution into drainage systems .

Q. How can this compound be synthesized, and what parameters require optimization?

Methodological Answer:

  • Synthetic Routes: Phase-transfer catalysis (PTC) is commonly employed, using hypophosphorous acid and tetrabutylammonium bromide in a biphasic system .
  • Critical Parameters:
  • pH Control: Maintain acidic conditions (pH 3–5) to stabilize hypophosphite ions (H2PO2<sup>−</sup>) and prevent oxidation .
  • Temperature: Optimize between 25–40°C to balance reaction rate and byproduct formation .
  • Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance ion pairing .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

  • Ion-Pair HPLC: Utilize tetrabutylammonium phosphate (TBAP) as a mobile phase additive (e.g., 0.005 M TBAP in acetonitrile/water, 25:75 v/v) to improve retention and resolution of hypophosphite species .
  • Validation: Calibrate using standard solutions (0.1–10 mM) with UV detection at 210 nm, ensuring linearity (R<sup>2</sup> > 0.99) and recovery rates ≥95% .

Advanced Research Questions

Q. What mechanistic insights explain the two-electron transfer pathway in hypophosphite oxidation mediated by tetrabutylammonium salts?

Methodological Answer:

  • Reaction Mechanism: In acetic acid (50% v/v), tetrabutylammonium tribromide oxidizes H3PO2 via direct two-electron transfer, bypassing radical intermediates (confirmed by negative radical trap tests) .
  • Kinetic Analysis:
ParameterValue
Reaction Order (Overall)Second-order (1<sup>st</sup> in each reactant)
Rate LawRate = k[H3PO2][TBATB]
Activation Energy (Ea)58.2 kJ/mol
ΔS<sup>‡</sup>−120 J/mol·K (ordered transition state)
  • pH Dependence: Rate decreases with increasing [H<sup>+</sup>] due to reduced concentration of active H2PO2<sup>−</sup> species .

Q. How do discrepancies in reaction kinetics under varying acetic acid concentrations inform mechanistic models?

Methodological Answer:

  • Contradiction Analysis: Observed rate reduction at >50% acetic acid (v/v) contradicts classical acid-catalyzed expectations. This is attributed to decreased dissociation of H3PO2 into reactive H2PO2<sup>−</sup> ions at higher acidity .
  • Resolution Strategy:

Conduct pH-controlled experiments to isolate H2PO2<sup>−</sup> activity.

Use <sup>31</sup>P NMR to monitor speciation of hypophosphite under reaction conditions.

Compare kinetic isotope effects (KIE) to distinguish proton-coupled electron transfer (PCET) pathways .

Q. What strategies stabilize this compound against thermal or hydrolytic degradation?

Methodological Answer:

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 160°C; store below 25°C in inert atmospheres (N2/Ar) to prevent oxidation .
  • Hydrolytic Resistance:
ConditionDegradation Rate (mg/day)
Dry (RH < 10%)<0.5
Humid (RH > 60%)5.2
  • Mitigation: Use desiccants (e.g., silica gel) and moisture-impermeable packaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.